molecular formula C11H9N3O B3358721 4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one CAS No. 81810-05-1

4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one

Cat. No.: B3358721
CAS No.: 81810-05-1
M. Wt: 199.21 g/mol
InChI Key: HVUSRLMHBIVIBK-UHFFFAOYSA-N
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Description

4-methyl-1,3,8-triazatricyclo[74002,7]trideca-2(7),4,8,10,12-pentaen-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with varying substituents and functional groups. Examples include:

  • 4-methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid
  • 4-methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride

Uniqueness

The uniqueness of 4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one lies in its specific tricyclic structure and the presence of multiple reactive sites, which make it a versatile compound for various applications. Its distinct chemical properties and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-8(15)10-11(12-7)14-5-3-2-4-9(14)13-10/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUSRLMHBIVIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231384
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81810-05-1
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Reactant of Route 2
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Reactant of Route 3
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Reactant of Route 4
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Reactant of Route 5
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Reactant of Route 6
4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one

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